N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide
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Overview
Description
N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide is a compound that features an adamantane moiety, a morpholine ring, and a carboximidamide group The adamantane structure is known for its high lipophilicity and stability, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide typically involves the reaction of N-(adamantan-2-yl)methylamine with morpholine-4-carboximidamide in the presence of hydrobromic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the adamantane moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and lipophilicity
Mechanism of Action
The mechanism of action of N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Rimantadine: Similar to amantadine, used for the treatment and prevention of influenza A.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide is unique due to its combination of an adamantane moiety with a morpholine ring and a carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(2-adamantylmethyl)morpholine-4-carboximidamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O.BrH/c17-16(19-1-3-20-4-2-19)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;/h11-15H,1-10H2,(H2,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFLVOSUCNABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NCC2C3CC4CC(C3)CC2C4)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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